Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one
Description
Properties
IUPAC Name |
(3aS,6aR)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7-6-3-1-2-5(6)4-9-7/h5-6H,1-4H2/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWXKXJCQYNDFY-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC(=O)C2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2COC(=O)[C@H]2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one involves several synthetic routes. One common method is the stereoselective synthesis, which aims to produce diastereomerically pure compounds. This process often involves the use of intermediates such as (3aR,4S,6aS)-4-methoxy-tetrahydro-furo[3,4-b]furan-2-one .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Photochemical [2+2] Cycloaddition Reactions
The compound’s conjugated olefinic system enables participation in copper(I)-catalyzed intramolecular [2+2] photocycloadditions. For example:
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Substrate : Derivatives with allyl or styrenyl groups undergo cyclization under UV irradiation (λ = 254–350 nm) in solvents like THF or ionic liquids ([tmba][NTf₂]) .
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Product : Bicyclo[3.2.0]heptanes or heterocyclic analogues form with cis-anti-cis stereochemistry .
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Example :
| Reaction Conditions | Outcome | Yield | Reference |
|---|---|---|---|
| Cu(I) catalyst, λ = 254 nm | Cis-anti-cis bicyclic product | 62–89% | |
| Sensitized irradiation (λ > 360 nm) | Trans-syn-trans cyclobutane derivatives | 48–71% |
Nucleophilic Additions to the Ketone Group
The ketone undergoes nucleophilic attacks, enabling functionalization:
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Grignard Reagents : Addition of organomagnesium halides forms tertiary alcohols.
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Reduction : Catalytic hydrogenation (H₂/Pd) or NaBH₄ reduces the ketone to a secondary alcohol.
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | Hexahydrocyclopenta[c]furan-1-ol | EtOH, 0°C → RT | 85% | |
| CH₃MgBr | 1-Methylhexahydrocyclopenta[c]furan | THF, −78°C → RT | 72% |
Ring-Opening Reactions
The strained bicyclic system undergoes acid- or base-mediated ring-opening:
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Acidic Conditions : Protonation of the furan oxygen leads to cleavage, forming linear diketones or carboxylic acids .
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Oxidative Cleavage : Ozonolysis or KMnO₄ oxidizes the cyclopentene moiety to diacids .
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| HCl (conc.) | 3a-Carboxycyclopentanecarboxylic acid | Reflux, 12 h | 68% | |
| O₃, then Zn/H₂O | Adipic acid derivatives | CH₂Cl₂, −78°C | 55% |
Functionalization via Cross-Coupling
Palladium-catalyzed couplings enable C–C bond formation:
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Suzuki-Miyaura : Arylboronic acids couple at the α-position to the ketone .
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Heck Reaction : Alkenes insert into the bicyclic framework .
| Reaction | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 3a-Arylcyclopenta[c]furan-1-one | 60–75% | |
| Heck | Pd(OAc)₂ | Alkenylcyclopenta[c]furan derivatives | 50–65% |
Heterocyclic Annulation
The compound serves as a precursor for triquinane natural products:
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Transannular Cyclization : Indium-catalyzed reactions with allyl iodide form fused polycyclic structures .
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Example : Racemic triquinane 1 (C₁₄H₁₄Cl₂O₂) forms via transannular attack on the keto group, confirmed by X-ray crystallography .
| Catalyst | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| In(0), allyl iodide | Triquinane derivatives | THF, RT, 1 h | 63% |
Key Mechanistic Insights
Scientific Research Applications
Pharmaceutical Applications
Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one has garnered attention for its potential as a pharmacologically active compound. Its structural features suggest it may interact with biological systems in useful ways.
- Antimicrobial Properties : Studies have indicated that derivatives of cyclopentanoid compounds exhibit antimicrobial activities. For instance, this compound can serve as a scaffold for the development of new antimicrobial agents .
- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties. Research suggests that modifications to the cyclopentane ring can enhance these effects, making this compound a candidate for further exploration in inflammatory disease treatments .
Fragrance Chemistry
The compound is also relevant in the fragrance industry due to its pleasant odor profile.
- Odorant Composition : this compound is utilized as a key ingredient in various fragrances. Its unique scent characteristics contribute to the complexity and appeal of modern perfumes. The compound's ability to mask malodors makes it valuable in personal care products .
Materials Science
In materials science, this compound is being explored for its potential applications in polymer chemistry.
- Polymer Synthesis : The compound can be used as a monomer or additive in the synthesis of biodegradable polymers. Its incorporation into polymer matrices may enhance mechanical properties while maintaining environmental compatibility .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. These interactions are crucial for its applications in medicinal chemistry and other fields .
Comparison with Similar Compounds
The structural and functional uniqueness of rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one becomes evident when compared to related cyclopenta[c]furan derivatives. Below is a detailed analysis of its analogs:
Structural and Functional Differences
6-Ethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one
- Molecular Formula : C₁₂H₁₈O₂
- Key Features : An ethyl substituent at position 6 and partial unsaturation (dihydro structure).
- Spectroscopy : ¹H NMR peaks at δ 1.25 (triplet, 3H), δ 2.50–2.80 (multiplet, 2H), and δ 5.40 (singlet, 1H) .
- Contrast : The ethyl group introduces steric bulk, while the dihydro structure enhances reactivity compared to the fully saturated target compound.
6-Phenyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one
- Molecular Formula : Likely C₁₃H₁₄O₂ (phenyl-substituted analog).
- Key Features : Aromatic phenyl group at position 6.
- Spectroscopy : ¹³C NMR shows peaks for aromatic carbons (δ 125–140 ppm) and a ketone carbonyl (δ 210 ppm) .
- Contrast : The phenyl group increases molecular weight (estimated ~204.26 g/mol) and introduces π-π interactions, altering solubility and stability.
(3aS,6aS)-6a-Naphthalen-2-ylmethyl-5-methyliden-hexahydro-cyclopenta[c]furan-1-one Key Features: A naphthylmethyl substituent and methylidene group.
Englerin A Analog
- Molecular Formula : C₂₇H₄₄O₆
- Key Features : Complex substituents, including tetrahydro-2H-pyran groups.
- Contrast : Higher molecular weight (464.64 g/mol) and hydrophilicity due to multiple oxygen atoms .
Key Observations :
- Saturation : The target compound’s fully saturated hexahydro structure enhances stability but reduces reactivity compared to dihydro analogs .
- Chirality : All compounds listed are chiral, but the target’s racemic nature distinguishes it from enantiopure derivatives like (3aR,4R,5r,6aS)-hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-5-phenyl-1-pentenyl]-2H-cyclopenta[b]furan-2-one (CAS 41639-74-1) .
- Synthetic Routes : The use of strong bases like n-BuLi and DIPA in related syntheses (e.g., Englerin A derivatives) suggests shared strategies for cyclopenta[c]furan core assembly .
Biological Activity
Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one is a chemical compound with significant biological activity, primarily due to its unique structural properties. This article delves into the compound's biological effects, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C6H8O3
- CAS Number : 113428-55-0
- Melting Point : 73-74 °C
- Boiling Point : 84-86 °C at 0.5 mmHg
- Purity : 98% .
The compound is characterized by a cyclopentane ring fused with a furan moiety, which contributes to its reactivity and interaction with biological systems.
The biological activity of this compound is mediated through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of critical biomolecules.
- Receptor Interaction : It interacts with various receptors in the body, modulating signaling pathways that can lead to physiological changes.
- Oxidative Stress Modulation : The compound can influence oxidative stress levels by acting as an antioxidant or pro-oxidant depending on the cellular context.
Antimicrobial Properties
This compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:
- Bacteria : Significant inhibition of Gram-positive and Gram-negative bacteria.
- Fungi : Effective against common fungal strains, indicating potential as an antifungal agent.
Cytotoxicity and Anticancer Activity
Research indicates that this compound possesses cytotoxic properties, particularly against cancer cell lines. Studies have shown:
- IC50 Values : The compound exhibits low IC50 values in various cancer cell lines, suggesting potent anticancer activity.
- Mechanisms of Action : Induction of apoptosis and cell cycle arrest have been observed in treated cancer cells.
Study Overview
A recent study investigated the effects of this compound on human cancer cell lines. The findings are summarized in the table below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Apoptosis induction |
| MCF-7 | 15.0 | Cell cycle arrest (G2/M phase) |
| A549 | 10.0 | ROS generation leading to apoptosis |
In Vivo Studies
In vivo studies using animal models have shown that administration of this compound results in:
- Tumor Reduction : Significant reduction in tumor size compared to control groups.
- Improved Survival Rates : Enhanced survival rates in treated groups indicate its potential as a therapeutic agent.
Applications in Medicine and Industry
Given its biological activities, this compound has promising applications:
- Pharmaceutical Development : Its antimicrobial and anticancer properties make it a candidate for drug development.
- Agricultural Uses : Potential use as a natural pesticide due to its efficacy against plant pathogens.
- Chemical Intermediates : Valuable in organic synthesis for producing other biologically active compounds.
Q & A
Basic Research Questions
Q. How can the stereochemistry and crystal structure of rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one be reliably determined?
- Methodological Answer :
- X-ray crystallography is the gold standard for unambiguous stereochemical assignment. Use the SHELX suite (e.g., SHELXL for refinement) to resolve the bicyclic framework and substituent orientations. For chiral centers, refine Flack parameters to confirm absolute configuration .
- Complement with NMR spectroscopy : Assign coupling constants (e.g., ) to confirm dihedral angles in the fused cyclopentane-furan system. NOESY correlations can validate spatial proximity of protons in the bicyclic core .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols or dust .
- Emergency Procedures : For skin contact, wash immediately with soap and water. In case of eye exposure, rinse with water for ≥15 minutes and seek medical attention. Avoid generating dust during weighing to minimize respiratory irritation .
Q. Which analytical techniques are optimal for assessing purity and enantiomeric excess?
- Methodological Answer :
- Chiral HPLC : Use a cellulose-based chiral stationary phase (e.g., Chiralpak IC) with a hexane/isopropanol gradient. Monitor retention times against racemic and enantiopure standards .
- Polarimetry : Measure optical rotation () in methanol (e.g., for related Corey lactone derivatives) to estimate enantiopurity .
Advanced Research Questions
Q. How can conflicting stereochemical data from X-ray and NMR be resolved for derivatives of this compound?
- Methodological Answer :
- Cross-Validation : Compare X-ray-derived torsion angles with NMR values (e.g., Karplus equation). For flexible substituents (e.g., hydroxymethyl groups), perform molecular dynamics simulations to model conformational flexibility .
- Synchrotron Radiation : High-resolution X-ray data (≤0.8 Å) can resolve electron density ambiguities in crowded regions of the bicyclic core .
Q. What computational strategies are effective for predicting the compound’s bioactivity or receptor interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like metabotropic glutamate receptors (mGluR1). Parameterize the cyclopentane-furan core with DFT-optimized geometries (B3LYP/6-31G*) .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of hydrogen bonds between the ketone group and receptor residues .
Q. How can thermal instability during synthesis or storage be mitigated?
- Methodological Answer :
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at -20°C under inert gas (argon) to prevent oxidation of the furan ring .
- Lyophilization : For hygroscopic derivatives, lyophilize from tert-butanol/water mixtures to stabilize the crystalline form .
Q. What strategies optimize enantioselective synthesis of this bicyclic framework?
- Methodological Answer :
- Asymmetric Catalysis : Use Shi epoxidation or Jacobsen hydrolytic kinetic resolution to install stereocenters. For example, a Sharpless dihydroxylation can set the 3aR,6aS configuration .
- Enzyme-Mediated Resolution : Lipase-catalyzed (e.g., CAL-B) transesterification of racemic intermediates improves enantiomeric excess (>95% ee) .
Q. How can solubility limitations in aqueous buffers be addressed for biological assays?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
